2-chloro-N-ethyl-5-nitro-N-phenylbenzamide
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Overview
Description
2-chloro-N-ethyl-5-nitro-N-phenylbenzamide is an organic compound with the molecular formula C15H13ClN2O3 and a molecular weight of 304.735 g/mol . It is known for its applications in scientific research, particularly as a selective and irreversible antagonist of peroxisome proliferator-activated receptor gamma (PPARγ) .
Preparation Methods
The synthesis of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide typically involves the nitration of N-phenylbenzamide followed by chlorination and ethylation. The reaction conditions often include the use of concentrated nitric acid for nitration, thionyl chloride for chlorination, and ethyl iodide for ethylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-chloro-N-ethyl-5-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.
Scientific Research Applications
2-chloro-N-ethyl-5-nitro-N-phenylbenzamide is widely used in scientific research due to its role as a PPARγ antagonist . Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies investigating the role of PPARγ in various biological processes, including metabolism and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide involves its binding to the PPARγ receptor, leading to the inhibition of its activity . This compound covalently modifies a cysteine residue in the binding site of PPARγ, thereby preventing the receptor from interacting with its natural ligands . This inhibition affects various molecular pathways involved in lipid metabolism, glucose homeostasis, and inflammation .
Comparison with Similar Compounds
2-chloro-N-ethyl-5-nitro-N-phenylbenzamide can be compared with other PPARγ antagonists, such as:
GW9662: Another selective and irreversible PPARγ antagonist with similar molecular targets and pathways.
T0070907: A PPARγ antagonist with a different chemical structure but similar biological effects.
SR-202: A reversible PPARγ antagonist with distinct pharmacokinetic properties.
The uniqueness of this compound lies in its specific chemical structure, which confers its irreversible binding to PPARγ and its potent inhibitory effects .
Properties
IUPAC Name |
2-chloro-N-ethyl-5-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-10-12(18(20)21)8-9-14(13)16/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWIYYWUBQXWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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